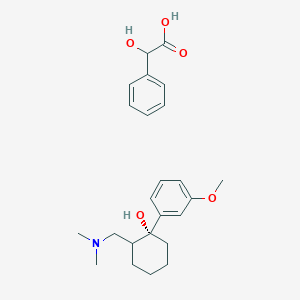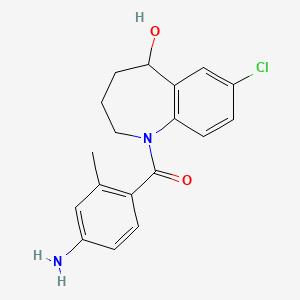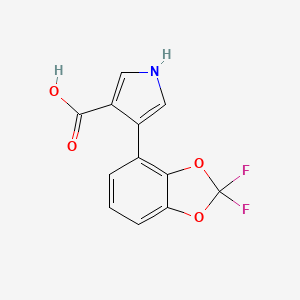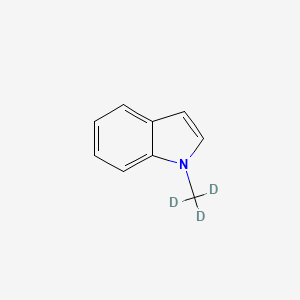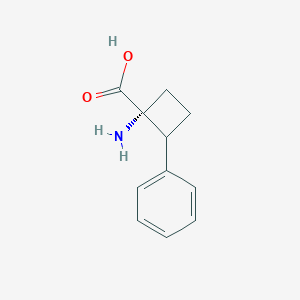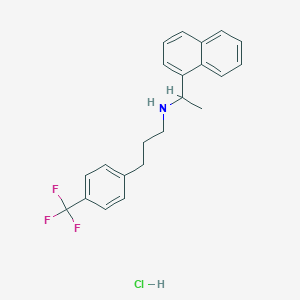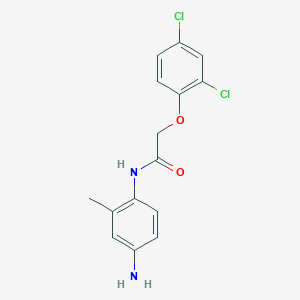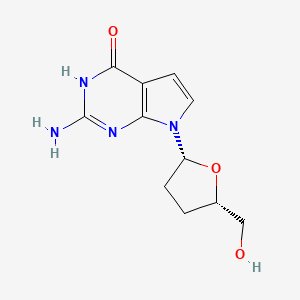
7-脱氮-2',3'-二脱氧鸟苷
描述
7-Deaza-2’,3’-dideoxyguanosine (7-Deaza-ddG) is a 2’,3’-dideoxynucleoside 5’-triphosphate, which can inhibit HIV-1 reverse transcriptase with a Ki of 25 nM .
Synthesis Analysis
The synthesis of 7-deaza-2’-deoxyisoguanosine has been achieved by either the glycosylation of 2-methoxy-7H-pyrrolo[2,3-d]pyrimidin-4-amine with 2-deoxy-3,5-di-O-(4-toluoyl)-a-d-erythro-pen-tofuranosyl chloride followed by hydrolysis of the MeO group of the nucleobase or by photochemical conversion of the Cl substituent of 2-chloro-7-deaza-2’-deoxyadenosine .
Molecular Structure Analysis
The crystal structure of 7-deaza-2’-deoxyisoguanosine was determined by a single-crystal X-ray analysis. It adopts the N(1)-H/6-NH2/keto tautomeric form, and the sugar conformation is C(1’)-exo . The molecular formula is C11H14N4O4 .
Chemical Reactions Analysis
7-Deaza-2-deoxyguanosine allows PCR and sequencing reactions from CpG islands[^5^][9]. The addition of 7-deaza-2-deoxyguanosine significantly improves results, particularly when small amounts of poor quality DNA are available as starting material .
Physical and Chemical Properties Analysis
The stability of the duplexes was examined by temperature-dependent UV spectra . The modified nucleosides 2′-deoxy-7-cyano- and 2′-deoxy-7-amido-7-deazaguanosine (dPreQ 0 and dADG, respectively) recently discovered in DNA are the products of the bacterial queuosine tRNA modification pathway and the dpd gene cluster .
科学研究应用
新型二脱氧核苷异构体
7-脱氮-2',3'-二脱氧鸟苷已被探索作为抗 HIV 化合物的新的异构体。Nair、Lyons 和 Purdy (1991 年) 的研究重点是创建二脱氧肌苷和二脱氧鸟苷的稳定异构体,这在 HIV 治疗中至关重要。这些化合物的 5-氮杂-7-脱氮异构体与它们的母体化合物相比,显示出对水解裂解的稳定性增加(Nair 等人,1991 年)。
7-脱氮-2',3'-二脱氧鸟苷的合成
Seela 和 Muth (1988 年) 描述了通过 Barton 脱氧反应合成 7-脱氮-2',3'-二脱氧鸟苷。这种合成方法提供了一个稳定的 N-糖基键,突出了该化合物在进一步科学应用中的潜力,尤其是在核苷类似物领域(Seela & Muth,1988 年)。
抗 HIV 和抗肿瘤活性
Franchetti 等人(1991 年)研究了 7-脱氮-2',3'-二脱氧鸟苷类似物的抗 HIV-1 和抗肿瘤活性。该研究强调了这些化合物对某些癌细胞系的显着细胞抑制活性,指出了它们在癌症研究中的潜力(Franchetti 等人,1991 年)。
甲基化和 DNA 稳定性
Seela 和 Chen (1997 年) 的研究探索了 7-脱氮-7-甲基鸟嘌呤对 DNA 稳定性的影响。他们发现 7-脱氮修饰稳定了 B-DNA 双链体,而没有引起显着的结构转变,这对于理解 DNA-蛋白质相互作用至关重要(Seela & Chen,1997 年)。
含有 C-7 炔类类似物的寡脱氧核苷酸
Buhr 等人(1996 年)讨论了含有 7-脱氮-2'-脱氧鸟苷类似物的寡脱氧核苷酸的合成和性质。他们的发现表明这些寡脱氧核苷酸的稳定性和效力增加,使其成为反义 DNA 应用的有希望的先导(Buhr 等人,1996 年)。
作用机制
Target of Action
The primary target of 7-Deaza-2’,3’-dideoxyguanosine, also known as 2-Amino-7-((2R,5S)-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one, is the HIV-1 reverse transcriptase . This enzyme plays a crucial role in the life cycle of the HIV-1 virus, as it is responsible for converting the virus’s RNA into DNA, a critical step in the virus’s replication process .
Mode of Action
7-Deaza-2’,3’-dideoxyguanosine inhibits the HIV-1 reverse transcriptase, thereby preventing the virus from replicating . It does this by mimicking the natural substrates of the enzyme, effectively blocking the enzyme’s active site and preventing it from carrying out its function .
Biochemical Pathways
The action of 7-Deaza-2’,3’-dideoxyguanosine primarily affects the replication pathway of the HIV-1 virus. By inhibiting the reverse transcriptase enzyme, it prevents the conversion of viral RNA into DNA, thereby stopping the virus from integrating its genetic material into the host cell’s genome . This disruption of the viral replication pathway effectively halts the spread of the virus within the host organism .
Pharmacokinetics
Given its structural similarity to other nucleoside analogs used in antiviral therapy, it is likely that it is well-absorbed and distributed throughout the body, where it can exert its antiviral effects .
Result of Action
The primary result of 7-Deaza-2’,3’-dideoxyguanosine’s action is the inhibition of HIV-1 replication. By blocking the action of the reverse transcriptase enzyme, it prevents the virus from replicating and spreading to new cells . This can lead to a decrease in viral load and an improvement in the clinical symptoms of HIV-1 infection .
Action Environment
The efficacy and stability of 7-Deaza-2’,3’-dideoxyguanosine can be influenced by various environmental factors. For instance, the presence of other antiviral drugs may enhance its effectiveness through synergistic effects . Additionally, factors such as pH and temperature could potentially affect the stability of the compound, although specific data on these effects are currently lacking .
安全和危害
Users should avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
未来方向
生化分析
Biochemical Properties
7-Deaza-2’,3’-dideoxyguanosine plays a crucial role in various biochemical reactions, particularly in the inhibition of viral enzymes. It is known to inhibit HIV-1 reverse transcriptase, an enzyme critical for the replication of the HIV virus . The compound interacts with the enzyme by mimicking the natural substrate, thereby preventing the incorporation of nucleotides into the viral DNA. This interaction is characterized by a high binding affinity, which enhances the inhibitory effect of 7-Deaza-2’,3’-dideoxyguanosine. Additionally, the compound has been shown to interact with other viral polymerases, further highlighting its potential as an antiviral agent.
Cellular Effects
The effects of 7-Deaza-2’,3’-dideoxyguanosine on cellular processes are profound. In various cell types, the compound has been observed to interfere with DNA synthesis and repair mechanisms. This interference leads to the inhibition of cell proliferation, particularly in rapidly dividing cells such as cancer cells and virus-infected cells . Furthermore, 7-Deaza-2’,3’-dideoxyguanosine has been shown to affect cell signaling pathways by modulating the activity of key signaling proteins. This modulation can result in altered gene expression and changes in cellular metabolism, ultimately impacting cell function and viability.
Molecular Mechanism
At the molecular level, 7-Deaza-2’,3’-dideoxyguanosine exerts its effects through several mechanisms. One primary mechanism is the inhibition of DNA polymerases, which are essential for DNA replication and repair . The compound binds to the active site of these enzymes, preventing the addition of nucleotides to the growing DNA strand. This binding is facilitated by the structural similarity of 7-Deaza-2’,3’-dideoxyguanosine to the natural nucleoside substrates. Additionally, the compound can induce conformational changes in the enzyme, further enhancing its inhibitory effect. These interactions ultimately lead to the disruption of DNA synthesis and cell cycle progression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Deaza-2’,3’-dideoxyguanosine have been studied over various time periods. The compound has demonstrated stability under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that continuous exposure to 7-Deaza-2’,3’-dideoxyguanosine can lead to sustained inhibition of cellular proliferation and viral replication. The compound’s effects may diminish over time due to the development of resistance mechanisms in some cell types.
Dosage Effects in Animal Models
The effects of 7-Deaza-2’,3’-dideoxyguanosine in animal models vary with dosage. At low doses, the compound has been shown to effectively inhibit viral replication without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These adverse effects highlight the importance of optimizing the dosage to achieve a balance between efficacy and safety. Threshold effects have also been noted, where a minimum effective dose is required to achieve the desired antiviral activity.
Metabolic Pathways
7-Deaza-2’,3’-dideoxyguanosine is involved in several metabolic pathways, primarily those related to nucleotide metabolism . The compound is phosphorylated by cellular kinases to form its active triphosphate form, which can then be incorporated into DNA by polymerases. This incorporation disrupts normal DNA synthesis and repair processes. Additionally, 7-Deaza-2’,3’-dideoxyguanosine can affect the levels of other metabolites by competing with natural nucleosides for incorporation into nucleic acids.
Transport and Distribution
The transport and distribution of 7-Deaza-2’,3’-dideoxyguanosine within cells and tissues are mediated by nucleoside transporters . These transporters facilitate the uptake of the compound into cells, where it can exert its biochemical effects. Once inside the cell, 7-Deaza-2’,3’-dideoxyguanosine is distributed to various cellular compartments, including the nucleus and mitochondria. The compound’s localization within these compartments is critical for its activity, as it needs to interact with DNA and polymerases to exert its effects.
Subcellular Localization
The subcellular localization of 7-Deaza-2’,3’-dideoxyguanosine is primarily within the nucleus, where it can be incorporated into DNA . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments. In the nucleus, 7-Deaza-2’,3’-dideoxyguanosine can interfere with DNA replication and repair processes, leading to the inhibition of cell proliferation. Additionally, the compound may localize to other organelles, such as mitochondria, where it can affect mitochondrial DNA synthesis and function.
属性
IUPAC Name |
2-amino-7-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-3H-pyrrolo[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O3/c12-11-13-9-7(10(17)14-11)3-4-15(9)8-2-1-6(5-16)18-8/h3-4,6,8,16H,1-2,5H2,(H3,12,13,14,17)/t6-,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRKZBFORRGBSAO-POYBYMJQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1CO)N2C=CC3=C2N=C(NC3=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](O[C@@H]1CO)N2C=CC3=C2N=C(NC3=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 7-deaza-2',3'-dideoxyguanosine chemically distinct from 2',3'-dideoxyguanosine, and what is the significance of this difference?
A1: 7-Deaza-2',3'-dideoxyguanosine is a structural analog of 2',3'-dideoxyguanosine, where the nitrogen atom at the 7-position of the purine ring is replaced with a carbon atom []. This seemingly small modification results in a significant increase in the stability of the N-glycosidic bond towards acidic hydrolysis compared to the natural 2',3'-dideoxyguanosine []. This enhanced stability is crucial for potential applications where resistance to degradation is important.
Q2: What are the key synthetic strategies employed in the production of 7-deaza-2',3'-dideoxyguanosine?
A2: The synthesis of 7-deaza-2',3'-dideoxyguanosine typically involves a multi-step process, starting from a precursor like 7-deaza-2'-deoxyguanosine [] or a suitably protected ribose derivative [, ]. A crucial step in the synthesis is the deoxygenation of the 2'-hydroxyl group of the ribose sugar. This is often achieved using the Barton-McCombie deoxygenation reaction [, ]. Protection of other reactive groups, such as the 5'-hydroxyl and the 2-amino group, is crucial throughout the synthesis to prevent unwanted side reactions [].
Q3: Can you elaborate on the use of protecting groups in the synthesis of 7-deaza-2',3'-dideoxyguanosine and their strategic removal?
A3: Protecting groups play a critical role in the successful synthesis of 7-deaza-2',3'-dideoxyguanosine. The 5'-hydroxyl group is commonly protected with a 4,4′-dimethoxytriphenylmethyl (DMT) group, while the 2-amino group can be protected by either a DMT group or a dimethylaminomethylene group []. These protecting groups are chosen for their ability to be selectively removed under specific conditions without affecting other parts of the molecule. The choice of protecting groups and their deprotection strategies are crucial for achieving the desired regioselectivity and overall yield in the synthesis.
Q4: The research mentions a "solid-liquid phase-transfer glycosylation" method. What are the advantages of this technique in the context of this research?
A4: In the synthesis of 8-aza-7-deaza-2′,3′-dideoxyguanosine, a related analog, researchers employed a solid-liquid phase-transfer glycosylation method for the attachment of the sugar moiety []. This technique offers several advantages over traditional liquid-liquid glycosylation methods, including higher yields, simplified reaction workup, and reduced reaction times. These benefits contribute to a more efficient and practical synthesis of the target nucleoside analog.
Q5: How was the structure of the synthesized 7-deaza-2',3'-dideoxyguanosine confirmed, and what insights did this analysis provide?
A5: The structure of the synthesized 7-deaza-2',3'-dideoxyguanosine was rigorously confirmed using various spectroscopic techniques, including 1H-NMR and 13C-NMR spectroscopy []. In particular, two-dimensional NMR (2D-NMR) spectroscopy was instrumental in assigning the proton and carbon signals of the 2′,3′-dideoxy-β-D-glycero-pentofuranosyl moiety, providing definitive proof of its structure and stereochemistry []. This detailed structural characterization is essential for understanding the molecule's properties and potential interactions with biological targets.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



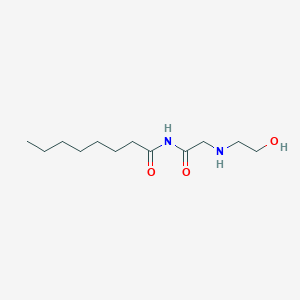
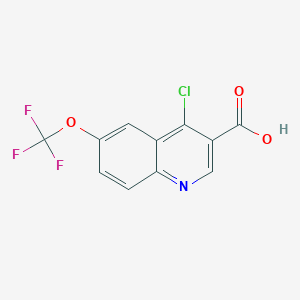
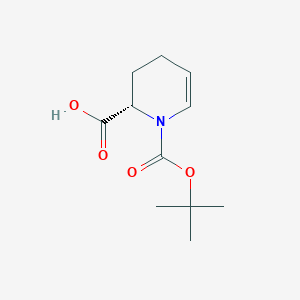
![1-[(4,4-Dimethyl-2-phenylcyclohexen-1-yl)methyl]piperazine](/img/structure/B1436992.png)
